![molecular formula C22H22N2O4S B2933627 (E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-58-9](/img/structure/B2933627.png)
(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H22N2O4S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of similar thiophene derivatives have been a focus of several studies, aiming at developing compounds with potential therapeutic or material applications. For example, a study highlighted the anti-rheumatic potential of thiophene derivatives and their metal complexes, indicating significant antioxidant, analgesic, and anti-rheumatic effects (Sherif & Hosny, 2014). Another research synthesized thiophene derivatives with antimicrobial and antioxidant activities, suggesting their potential in addressing microbial resistance and oxidative stress (Raghavendra et al., 2016).
Anticancer Activity
The exploration of thiophene derivatives for anticancer applications has been a significant area of research. Compounds similar to the one have shown potent anticancer activity against various cancer cell lines. For instance, a study on novel thiophene derivatives demonstrated promising anticancer properties, highlighting the potential of these compounds in cancer therapy (Abdel-Motaal et al., 2020).
Material Science Applications
In material science, thiophene derivatives have been investigated for their polymerization and application in creating novel materials. A study discussed the polymerization of thiophene-based compounds, revealing insights into the kinetic parameters and thermal stability of the resulting polymers, which could have implications for developing new materials with specific properties (Elsabee et al., 2011).
Antimicrobial and Antioxidant Properties
Research has also delved into the antimicrobial and antioxidant properties of thiophene derivatives. A study synthesized new compounds with significant antimicrobial activity against a range of pathogens, offering potential avenues for developing new antimicrobial agents (Hemdan & El-Mawgoude, 2015). Another investigation into thiophene derivatives revealed notable antioxidant and anti-inflammatory activities, suggesting their utility in managing oxidative stress and inflammation (Madhavi & Sreeramya, 2017).
properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-3-28-22(26)19-17-9-4-5-10-18(17)29-21(19)24-20(25)15(13-23)11-14-7-6-8-16(12-14)27-2/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,24,25)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPFJKTXTOMAKK-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=CC=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC(=CC=C3)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

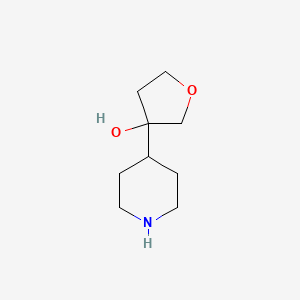
![3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B2933545.png)
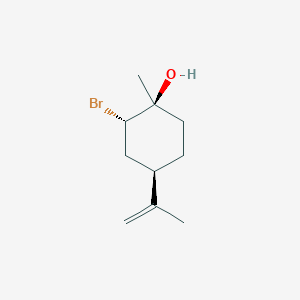
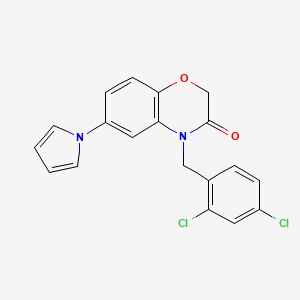
![N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2933549.png)

![1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2933554.png)

![Tert-butyl 2-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,7-diazaspiro[3.4]octane-7-carboxylate](/img/structure/B2933560.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide](/img/structure/B2933561.png)
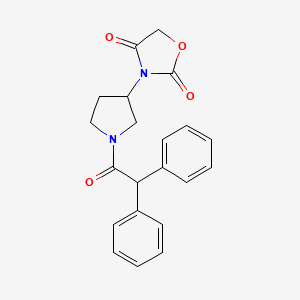
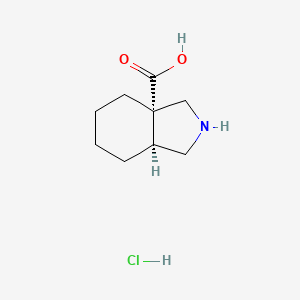

![2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2933567.png)